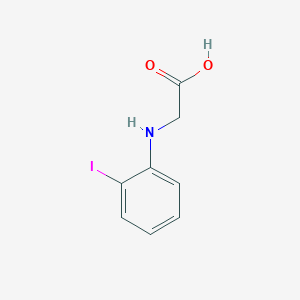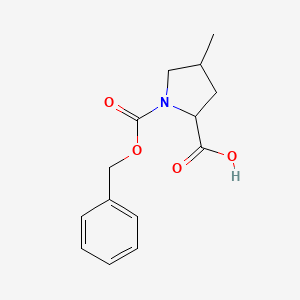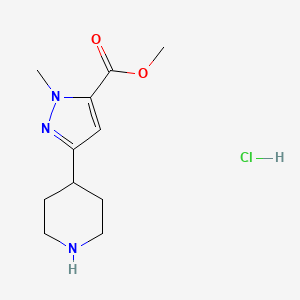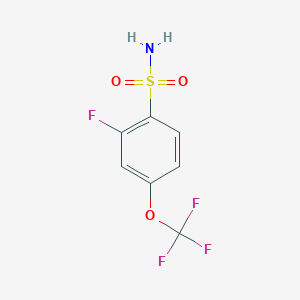
2-Fluoro-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a fluoro group, a trifluoromethoxy group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the trifluoromethoxy group. The sulfonamide group is then introduced through sulfonation and subsequent amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoro-4-(trifluoromethoxy)benzene: Similar structure but lacks the sulfonamide group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Similar structure but with a bromo group instead of a sulfonamide group.
Uniqueness
2-Fluoro-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethoxy groups enhances its stability and reactivity, while the sulfonamide group provides additional sites for interaction with biological targets.
This compound’s unique combination of properties makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H5F4NO3S |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
2-fluoro-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-5-3-4(15-7(9,10)11)1-2-6(5)16(12,13)14/h1-3H,(H2,12,13,14) |
Clave InChI |
IJICNWHIIKZDFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


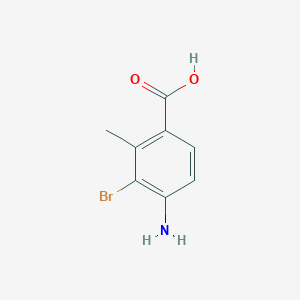
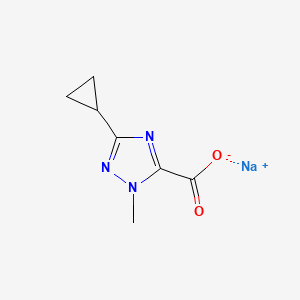
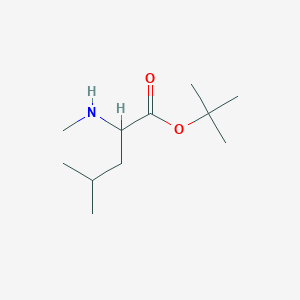
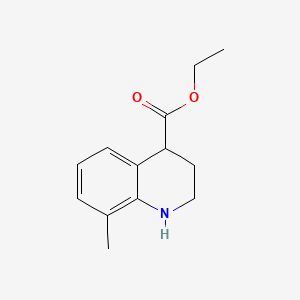
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
